Magnesium p-toluenesulphonate

Description

Contextualization within Organomagnesium Chemistry and Sulfonate Salts

Magnesium p-toluenesulfonate resides at the intersection of two important classes of chemical compounds: organomagnesium compounds and sulfonate salts. Organomagnesium chemistry is a cornerstone of organic synthesis, with Grignard reagents (RMgX) being the most prominent examples. wikipedia.orglibretexts.org These compounds, characterized by a carbon-magnesium bond, are powerful nucleophiles and bases, enabling the formation of new carbon-carbon bonds. wikipedia.orglibretexts.org While magnesium p-toluenesulfonate does not possess a direct carbon-magnesium bond, its magnesium cation plays a crucial role in its chemical behavior, often acting as a Lewis acid.

Sulfonate salts, on the other hand, are salts or esters of sulfonic acids. The p-toluenesulfonate (tosylate) group is an excellent leaving group in nucleophilic substitution reactions, a property derived from the stability of the p-toluenesulfonate anion. This stability arises from the delocalization of the negative charge over the sulfonate group and the aromatic ring. The combination of the magnesium cation and the tosylate anion in one molecule imparts a unique set of properties to magnesium p-toluenesulfonate, distinguishing it from both simple magnesium halides and other sulfonate salts.

Academic Significance in Organic Synthesis and Material Science

The academic significance of magnesium p-toluenesulfonate stems from its multifaceted role in chemical transformations and material fabrication. In organic synthesis, it is recognized as a mild Lewis acid catalyst. This property allows it to facilitate a variety of reactions, including the formation of carbon-carbon bonds, without the harsh conditions often required by stronger Lewis acids. Its utility extends to promoting reactions such as the Paal-Knorr cyclization for synthesizing pyrrole (B145914) derivatives. alfachemic.com

In the realm of material science, the influence of metal salts on the properties of polymers is a subject of ongoing investigation. Magnesium salts, including magnesium p-toluenesulfonate, have been shown to enhance the mechanical and thermal properties of polymers like poly(vinyl alcohol) (PVA). mdpi.com This enhancement is attributed to strong ion-dipole interactions between the magnesium ions and the polymer chains, which can lead to an increase in the glass transition temperature and yield stress of the material. mdpi.com Furthermore, p-toluenesulfonate has been implicated in the direct synthesis of hexagonal magnesium hydroxide (B78521) nanoplates from natural brucite, showcasing its potential in the controlled fabrication of nanomaterials. worldscientific.com

Current Research Landscape and Emerging Areas

The current research landscape for magnesium p-toluenesulfonate is expanding, with investigations into its catalytic activity and its role in materials chemistry at the forefront. Researchers are exploring its potential to catalyze a broader range of organic reactions, leveraging its mild Lewis acidity for selective transformations. alfachemic.com

Emerging areas of interest include the application of magnesium p-toluenesulfonate in the development of advanced materials. Its ability to influence polymer properties and participate in the formation of nanostructures suggests potential applications in areas such as nanocomposites, functional coatings, and specialty polymers. mdpi.comworldscientific.com The study of its interactions with different polymer matrices and its role in directing the morphology of inorganic nanomaterials are promising avenues for future research.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H8O3S.Mg/c2*1-6-2-4-7(5-3-6)11(8,9)10;/h2*2-5H,1H3,(H,8,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQZISRFIXEZLJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

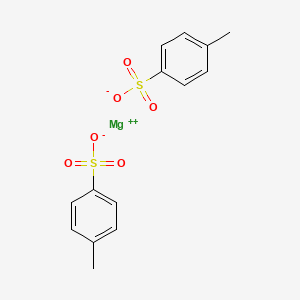

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14MgO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

104-15-4 (Parent) | |

| Record name | Magnesium p-toluenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051650465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00199589 | |

| Record name | Magnesium p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51650-46-5 | |

| Record name | Magnesium p-toluenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051650465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium p-toluenesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00199589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Magnesium P Toluenesulphonate

Direct Synthesis Approaches

Direct synthesis methods involve the straightforward reaction of magnesium-containing compounds with sources of the p-toluenesulphonate anion. These are often preferred for their efficiency and atom economy.

Salt metathesis, or double displacement, is a potential route for synthesizing magnesium p-toluenesulphonate. This process involves a reaction between a soluble magnesium salt and a soluble p-toluenesulphonate salt. A common example would be the reaction between magnesium chloride (MgCl₂) and sodium p-toluenesulphonate (NaOTs).

Reaction Principle: MgCl₂(aq) + 2 NaOTs(aq) → Mg(OTs)₂(aq) + 2 NaCl(aq)

However, the practical application of this method in aqueous solution is challenging. Both the target product, this compound, and the byproduct, sodium chloride, are soluble in water. guidechem.comquora.com This lack of a precipitate means the reaction does not have a strong thermodynamic driving force and product separation would require techniques like fractional crystallization, which can be complex.

A more effective metathesis approach involves the use of silver p-toluenesulphonate (AgOTs). illinois.eduumsl.edu The reaction with magnesium chloride results in the formation of insoluble silver chloride (AgCl), which precipitates from the solution.

Reaction Principle: MgCl₂(aq) + 2 AgOTs(aq) → Mg(OTs)₂(aq) + 2 AgCl(s)↓

The precipitation of AgCl provides a powerful thermodynamic driving force, shifting the equilibrium almost completely towards the products and simplifying the isolation of the desired this compound. smolecule.com

The most common and direct method for preparing this compound is through the acid-base neutralization of p-toluenesulfonic acid (p-TsOH) with a magnesium base. This approach is widely cited for the preparation of various metal tosylates. illinois.eduumsl.edu Suitable magnesium compounds include magnesium hydroxide (B78521) (Mg(OH)₂), magnesium carbonate (MgCO₃), and magnesium oxide (MgO).

With Magnesium Hydroxide: This is a classic neutralization reaction, forming the magnesium salt and water. quora.comyoutube.com

2 p-TsOH + Mg(OH)₂ → Mg(OTs)₂ + 2 H₂O

With Magnesium Carbonate: This reaction produces the salt, water, and carbon dioxide gas.

2 p-TsOH + MgCO₃ → Mg(OTs)₂ + H₂O + CO₂

With Magnesium Oxide: Magnesium oxide, which can be hydrated to magnesium hydroxide, also reacts directly with the acid. mdpi.com

2 p-TsOH + MgO → Mg(OTs)₂ + H₂O

These reactions are typically carried out in a suitable solvent, and the resulting salt can be isolated upon evaporation or crystallization.

| Reaction Type | Magnesium Reactant | Acid Derivative | Key Products | Driving Force |

| Neutralization | Magnesium Hydroxide | p-Toluenesulfonic Acid | Mg(OTs)₂, Water | Formation of water |

| Neutralization | Magnesium Carbonate | p-Toluenesulfonic Acid | Mg(OTs)₂, Water, CO₂ | Formation of water and gas |

| Neutralization | Magnesium Oxide | p-Toluenesulfonic Acid | Mg(OTs)₂, Water | Formation of water |

| Metathesis | Magnesium Chloride | Silver p-Toluenesulfonate | Mg(OTs)₂, Silver Chloride | Precipitation of AgCl |

Indirect Formation and Precursor Chemistry

Indirect routes to this compound involve the synthesis of key precursors which are then converted to the final product.

The foundational precursor for this compound is p-toluenesulfonic acid. It is typically produced on an industrial scale via the sulfonation of toluene (B28343) using concentrated sulfuric acid. spegroup.ru This process is a reversible electrophilic aromatic substitution. spegroup.ru The p-toluenesulfonic acid, often used as its stable monohydrate, is then directly derivatized to form the magnesium salt through the acid-base reactions detailed in section 2.1.2.

Other metal p-toluenesulfonate salts can serve as valuable intermediates in the synthesis of the magnesium salt.

Sodium p-Toluenesulfonate: This salt is readily prepared by neutralizing p-toluenesulfonic acid with a sodium base such as sodium hydroxide or sodium carbonate. wikipedia.orgsciencemadness.org It is a white, water-soluble solid. wikipedia.org As discussed in section 2.1.1, it can be used in a salt metathesis reaction with a soluble magnesium salt, although separation can be an issue.

Silver p-Toluenesulfonate: Silver p-toluenesulfonate (silver tosylate) is a key reagent that enables a highly efficient synthesis pathway. illinois.eduumsl.edu It is a white, light-sensitive crystalline solid. lookchem.comsamaterials.com Its reaction with magnesium chloride provides a clean and high-yielding route to this compound due to the precipitation of silver chloride. illinois.eduumsl.eduguidechem.com This method is particularly useful when a high-purity product is required, free from other soluble salt contaminants.

Catalytic Applications of Magnesium P Toluenesulphonate

Role as a Lewis Acid Catalyst in Organic Transformations

Magnesium p-toluenesulfonate is recognized as a mild Lewis acid catalyst. nih.gov The magnesium ion (Mg²⁺) acts as the Lewis acidic center, capable of coordinating with and activating electrophilic substrates. This interaction enhances the reactivity of the substrate towards nucleophilic attack, facilitating a variety of organic reactions.

Mechanistic Studies of Acid-Catalyzed Reactions

The catalytic activity of magnesium p-toluenesulfonate stems from the ability of the magnesium ion to accept electron pairs. In a typical Lewis acid-catalyzed reaction, the Mg²⁺ ion coordinates to a heteroatom (commonly oxygen or nitrogen) in the substrate molecule. This coordination polarizes the bond, making the substrate more susceptible to nucleophilic attack. For instance, in carbonyl compounds, the coordination of Mg²⁺ to the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. This activation lowers the energy barrier for the reaction to proceed. While specific detailed mechanistic studies exclusively on magnesium p-toluenesulfonate are not extensively documented in publicly available literature, the general mechanism is understood to proceed via the formation of a coordination complex between the magnesium ion and the substrate, thereby stabilizing the transition state of the reaction.

Applications in Esterification and Transesterification Reactions

While the free acid, p-toluenesulfonic acid (PTSA), is a widely used and potent catalyst for esterification and transesterification reactions, the use of its magnesium salt offers advantages in reactions where a milder catalyst is required to avoid side reactions. researchgate.netsemanticscholar.orgajgreenchem.comnih.govmasterorganicchemistry.com Although specific high-yield examples with detailed data tables for magnesium p-toluenesulfonate are not prevalent in the literature, its catalytic activity can be inferred. For instance, in the synthesis of polyol esters, which are used as synthetic lubricant oils, acid catalysts are employed to drive the esterification of fatty acids with polyols. ajgreenchem.com While PTSA is a common choice, a milder Lewis acid like magnesium p-toluenesulfonate could potentially offer better selectivity and reduce charring or other side reactions at elevated temperatures.

Similarly, in transesterification reactions, such as the production of biodiesel, acid catalysts are crucial. nih.gov Research into various magnesium-based catalysts has shown their potential in these transformations. researchgate.net

To illustrate the general conditions for such reactions (though not specifically for magnesium p-toluenesulfonate), a typical laboratory-scale esterification might involve the following:

| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Carboxylic Acid | Alcohol | Acid Catalyst | Toluene (B28343) | 80-110 | Variable |

Catalysis in Acetal (B89532) Formation

The formation of acetals from aldehydes or ketones and alcohols is another acid-catalyzed reaction where magnesium p-toluenesulfonate can play a role as a mild Lewis acid catalyst. orgsyn.orggoogle.com The mechanism involves the protonation or Lewis acid activation of the carbonyl group, followed by nucleophilic attack by the alcohol. orgsyn.org While p-toluenesulfonic acid is a very common catalyst for this transformation, the use of magnesium p-toluenesulfonate could be advantageous for substrates that are sensitive to strong acids.

A general representation of an acid-catalyzed acetal formation is as follows:

| Carbonyl Compound | Alcohol | Catalyst | Conditions | Product |

| Aldehyde/Ketone | 2 equivalents of Alcohol | Acid Catalyst | Removal of water | Acetal |

This table illustrates the general principle of acetal formation. Specific data for magnesium p-toluenesulfonate as the catalyst is not widely reported.

Applications in Polymerization Processes

The utility of magnesium p-toluenesulfonate extends to the field of polymer chemistry, where it can function as both an initiator and a thermal acid generator.

Initiation of Polymerization Reactions

Magnesium compounds have been investigated as initiators for ring-opening polymerization (ROP) of various cyclic monomers, such as lactides and caprolactone, to produce biodegradable polyesters. nih.govresearchgate.netresearchgate.net While many studies focus on magnesium alkoxides or other complexes, the principle of Lewis acidic activation by the magnesium ion is central. In the context of ROP, the magnesium center can coordinate to the carbonyl oxygen of the cyclic ester, weakening the ester bond and making it more susceptible to nucleophilic attack by an initiator or the growing polymer chain. Although specific studies detailing the use of magnesium p-toluenesulfonate as a primary initiator are scarce, it could potentially act as a co-initiator or a catalyst in conjunction with other initiating species.

The general activity of magnesium complexes in ROP of lactide is highlighted by the high activities observed for certain magnesium silylamido complexes. researchgate.net

Thermal Acid Generation in Polymer Systems

Magnesium p-toluenesulfonate can function as a thermal acid generator (TAG). google.com Upon heating, it can decompose to release p-toluenesulfonic acid. This property is particularly useful in applications such as powder coatings and other thermosetting polymer systems where a delayed-action catalyst is required. The acid generated in situ can then catalyze crosslinking reactions, for example, between epoxy resins and hardeners, or promote the curing of other resin systems. The use of a blocked or latent acid like magnesium p-toluenesulfonate allows for a one-component system with a longer shelf-life at ambient temperatures, with the curing process initiated only upon heating to a specific temperature. The addition of magnesium salts has also been shown to affect the thermal properties of polymers like poly(vinyl alcohol), increasing the glass transition temperature through ion-dipole interactions. mdpi.com

Specific Reaction Catalysis

While specific studies detailing the use of pure magnesium p-toluenesulphonate for amine alkylation are not prevalent, catalysts based on magnesium silicates are used for the N-alkylation of amines. google.comgoogle.com These processes involve reacting alcohols with primary or secondary amines in the presence of hydrogen. google.comgoogle.com For example, a catalyst containing copper oxide and magnesium silicate (B1173343) can be used to synthesize N-methylmorpholine and N-ethylmorpholine from the reaction of diethylene glycol with monomethylamine or monoethylamine. google.comgoogle.com

The general principle of N-alkylation of amines with alcohols often involves the "borrowing hydrogen" or "hydrogen autotransfer" mechanism. In this pathway, the catalyst facilitates the dehydrogenation of the alcohol to form an aldehyde or ketone. This intermediate then reacts with the amine to form a Schiff base or enamine, which is subsequently reduced by the previously "borrowed" hydrogen to yield the alkylated amine.

A variety of ruthenium and iridium-based catalysts are also known to be highly effective for the N-alkylation of amines with alcohols, showcasing the broad interest in this transformation. nih.govresearchgate.net

Table 1: Examples of Catalytic N-Alkylation of Amines

| Amine Substrate | Alkylating Agent | Catalyst System | Product | Reference |

| Monomethylamine | Diethylene Glycol | Copper/Magnesium Silicate | N-Methylmorpholine | google.comgoogle.com |

| Monoethylamine | Diethylene Glycol | Copper/Magnesium Silicate | N-Ethylmorpholine | google.comgoogle.com |

| Aniline | Propyl chloride | Anion-exchanged supported ionic liquid | N-propylaniline | researchgate.net |

The O-alkylation of heterocyclic compounds, such as 2-pyridone derivatives, is a significant transformation for modifying their chemical properties. nih.gov This reaction converts the pyridone moiety into an aromatic O-alkyl pyridine (B92270) derivative. nih.gov For instance, the O-alkylation of certain 6-substituted quinoline-pyridone compounds has been shown to enhance their biological activity as PIM-1 kinase inhibitors. nih.gov

While the direct use of this compound as the primary catalyst for this specific transformation is not explicitly detailed in the provided search results, the reaction is typically carried out using a base to deprotonate the oxygen of the pyridone, followed by reaction with an alkyl halide. The role of a Lewis acid like a magnesium salt could be to activate the alkylating agent or to coordinate with the heterocyclic substrate.

In a broader context, functionalization of quinolines can be achieved through various metal-assisted reactions, including magnesiation using reagents like TMPMgCl·LiCl. acs.org This allows for the introduction of various functional groups onto the quinoline (B57606) ring system, although this is distinct from the O-alkylation of a pyridone substituent. acs.org

Table 2: O-Alkylation of a 2-Pyridone Derivative

| Heterocyclic Substrate | Alkylating Agent | Resulting Moiety | Application Context | Reference |

| 2-Oxo-quinoline derivative | Ethyl iodide (example) | O-ethyl-pyridine | PIM-1 kinase inhibition | nih.gov |

Coordination Chemistry of Magnesium P Toluenesulphonate

Ligand Properties of the p-Toluenesulfonate Anion

The p-toluenesulfonate anion (tosylate, TsO⁻ or OTs⁻) is the conjugate base of p-toluenesulfonic acid, a strong organic acid. Its properties as a ligand are largely defined by its charge and the delocalization of that charge across the sulfonate group.

Anionic Coordination Modes to Magnesium Centers

The p-toluenesulfonate anion is generally considered a weakly coordinating anion. illinois.edu The negative charge is delocalized over the three oxygen atoms of the sulfonate group (-SO₃⁻), which reduces its nucleophilicity and its ability to form strong, direct bonds with metal centers. nih.gov In the context of magnesium chemistry, this weakness has a profound effect on the resulting coordination sphere.

Magnesium cations (Mg²⁺) have a high charge density and a strong affinity for hard Lewis bases, such as oxygen-containing ligands. nih.gov Consequently, in the presence of potent ligands like water, the tosylate anion is often found in the outer coordination sphere rather than the inner sphere. nih.gov This leads to the formation of a stable hexaaquamagnesium(II) cation, [Mg(H₂O)₆]²⁺, where the magnesium ion is directly coordinated by six water molecules in an octahedral arrangement. nih.govmdpi.com The tosylate anions then exist as discrete counter-ions, balancing the charge of the complex cation and participating in the crystal lattice primarily through hydrogen bonding networks. mdpi.comresearchgate.net This outer-sphere coordination is a common feature for magnesium complexes with weakly coordinating anions. nih.govmdpi.com

Role of Ancillary Ligands in Complex Formation

Ancillary ligands, which are any ligands in a complex other than the one of primary interest, play a critical role in the formation of magnesium-tosylate complexes. The most common ancillary ligand in this system is water. The high hydration enthalpy of the Mg²⁺ ion means that in aqueous solutions or from hydrated starting materials, water will preferentially coordinate to the magnesium center. nih.gov The formation of the [Mg(H₂O)₆]²⁺ entity is a dominant feature in the aqueous coordination chemistry of magnesium. mdpi.comresearchgate.net

However, the introduction of other, stronger, or more sterically demanding ancillary ligands can lead to the formation of complexes where the tosylate anion may be forced into the inner coordination sphere or where the coordination environment is significantly altered. The design of novel magnesium coordination compounds often relies on the careful selection of ancillary ligands to control the final structure and reactivity. For example, multidentate aminophenolate or scorpionate ligands can form highly stable chelates with magnesium, creating specific geometries and potentially leaving only one or two coordination sites available for other ligands. rsc.orgmdpi.comnih.gov The nature of the solvent can also be critical, as solvent molecules can act as ancillary ligands and influence the final structure of the coordination network. researchgate.netnih.gov The flexibility of certain ancillary ligand scaffolds allows them to stabilize various coordination motifs and geometries, a desirable feature in the design of new catalysts and reagents. mdpi.comnih.gov

Synthesis and Characterization of Magnesium-Tosylate Coordination Complexes

The synthesis of coordination compounds involving magnesium and the tosylate anion can be approached through several routes, depending on the desired final product.

Design and Preparation of Novel Coordination Compounds

The simplest magnesium-tosylate compound, magnesium p-toluenesulfonate, can be prepared through a straightforward acid-base neutralization reaction between p-toluenesulfonic acid and a magnesium base like magnesium hydroxide (B78521) or magnesium carbonate in a suitable solvent.

The design and synthesis of more complex coordination compounds involve the strategic use of ancillary ligands. These syntheses often start with a simple magnesium salt, such as magnesium chloride or even a Grignard reagent, which is then reacted with the desired ancillary ligand. nih.gov If the tosylate is intended to be the counter-ion, a salt metathesis reaction might be employed. Alternatively, highly reactive magnesium sources, such as dimagnesium(I) compounds, can be used to activate substrates and form novel complexes that can be isolated with tosylate anions. mdpi.com The synthesis of magnesium silylamido complexes, for instance, involves the reaction of Mg[N(SiMe₃)₂]₂ with an aminophenol ligand, resulting in a well-defined coordination compound. rsc.org Such strategies allow for the preparation of a wide array of complexes with tailored properties.

Structural Analysis of Coordination Geometries around Magnesium

The magnesium ion most commonly adopts a six-coordinate, octahedral geometry in its complexes. nih.govnih.gov This is exemplified by the hexaaquamagnesium(II) ion, which features a nearly perfect octahedral arrangement of water molecules around the central Mg²⁺. mdpi.com X-ray crystallography on related transition metal tosylate hydrates, such as Ti(H₂O)₆₃·3H₂O, confirms that the metal center is octahedrally coordinated by water, with the tosylate anions residing in the crystal lattice. researchgate.net

While six-coordination is dominant, other coordination numbers and geometries are possible, typically enforced by the steric and electronic constraints of the ancillary ligands. For example, the use of certain bulky salan-like or scorpionate ligands can result in five-coordinate magnesium centers with a distorted trigonal bipyramidal geometry. rsc.orgmdpi.com The flexibility of the ligand framework is key to achieving these less common coordination environments. mdpi.com

The following table summarizes coordination geometries observed in various magnesium complexes, illustrating the influence of the ligand environment.

| Compound/Complex Family | Ancillary Ligand(s) | Coordination Number | Geometry | Reference(s) |

| [Mg(H₂O)₆]A₂∙2hmta∙4H₂O | Water, Hexamethylenetetramine | 6 | Octahedral | mdpi.com |

| Mg-N-CaM | Calmodulin, Water | 6 | Octahedral | nih.gov |

| [(L)MgN(SiMe₃)₂] | Salan-like aminophenolate | 5 | Distorted Trigonal Bipyramidal | rsc.org |

| [Mg(Tptm)(I)] | Tris(2-pyridylthio)methanide | 5 | Distorted Trigonal Bipyramidal | mdpi.com |

| [{Mg(Tptm)(μ-X)}₂] (X=Cl, Br) | Tris(2-pyridylthio)methanide, Halide | 6 | Distorted Octahedral | mdpi.com |

Reactivity and Stability of Magnesium Coordination Compounds

The reactivity and stability of magnesium coordination compounds are intrinsically linked to the nature of the ligands surrounding the metal center. Simple hydrated salts, such as transition metal tosylates, are often stable and can be stored for extended periods under ambient conditions. illinois.edu

Magnesium p-toluenesulfonate itself can act as a mild Lewis acid catalyst, facilitating various organic reactions. The magnesium center can activate substrates, while the non-coordinating nature of the tosylate anion prevents it from interfering with the reaction. The reactivity can be significantly enhanced and controlled by the ancillary ligands. For instance, magnesium complexes supported by specific amidinate or β-diketiminate ligands have shown high efficiency as catalysts for reactions like hydroamination and the Tishchenko reaction. researchgate.net Similarly, magnesium-aminophenolate complexes are active initiators for the ring-opening polymerization of lactide, with the steric and electronic properties of the ancillary ligand influencing both the activity and stereoselectivity of the polymerization. rsc.org

The stability of a particular bonding mode or complex can also be dependent on the surrounding medium. For example, the preferred bonding mode of allyl ligands to magnesium (sigma vs. pi-bonded) is influenced by the presence of coordinating solvents, which act as ancillary ligands. nih.gov

Spectroscopic Investigations of Magnesium P Toluenesulphonate Systems

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignment

The vibrational spectrum of magnesium p-toluenesulphonate is dominated by the characteristic modes of the p-toluenesulphonate (tosylate) anion. The spectrum can be interpreted by considering the vibrations of the sulfonate group (-SO₃⁻), the p-substituted benzene (B151609) ring, and the methyl group. The magnesium cation (Mg²⁺), being a simple ion, does not have its own internal vibrations but influences the vibrational modes of the anion, particularly the sulfonate group to which it is electrostatically associated.

The key vibrational modes for the p-toluenesulphonate anion are well-established. Quantum chemical methods and studies on various toluenesulphonate salts provide a basis for assigning the observed spectral bands. researchgate.net The sulfonate group (SO₃) exhibits strong symmetric and asymmetric stretching vibrations. In aqueous solutions of magnesium sulfate, Raman spectroscopy has identified the symmetric stretching mode of the hexa-aqua magnesium ion, [Mg(OH₂)₆]²⁺, around 358 cm⁻¹. researchgate.net In the solid state or under conditions of ion pairing in solution, vibrations corresponding to the Mg-O interaction between the magnesium cation and the sulfonate oxygen atoms are expected at lower frequencies.

A general assignment of the principal vibrational modes for this compound is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) (IR) | Expected Wavenumber Range (cm⁻¹) (Raman) | Notes |

| Aromatic C-H Stretching | 3100 - 3000 | 3100 - 3000 | Multiple weak to medium bands corresponding to the stretching of C-H bonds on the benzene ring. |

| Aliphatic C-H Stretching | 3000 - 2850 | 3000 - 2850 | Symmetric and asymmetric stretching vibrations of the methyl (-CH₃) group. |

| Aromatic C=C Stretching | 1600 - 1450 | 1600 - 1450 | Characteristic ring stretching vibrations of the p-substituted benzene ring. |

| SO₃ Asymmetric Stretching | ~1250 - 1150 | ~1250 - 1150 | Typically a very strong and broad absorption in the IR spectrum. The position and shape are sensitive to the cationic environment (hydration, ion pairing). |

| SO₃ Symmetric Stretching | ~1050 - 1030 | ~1050 - 1030 | A strong band in both IR and Raman spectra. Its position is sensitive to interaction with the Mg²⁺ ion. For the free tosylate ion, this appears around 1034 cm⁻¹. researchgate.net |

| C-S Stretching | ~700 - 680 | ~700 - 680 | Vibration of the carbon-sulfur bond. |

| SO₃ Bending (Scissoring and Rocking) | ~600 - 500 | ~600 - 500 | Bending and deformation modes of the sulfonate group. |

| Mg-O Vibration | < 400 | < 400 | Expected at low frequencies, corresponding to the interaction between the Mg²⁺ cation and the oxygen atoms of the sulfonate group. In aqueous MgSO₄, a mode at 245 cm⁻¹ has been assigned to the Mg²⁺–OSO₃²⁻ vibration. researchgate.net A similar mode would be expected for the tosylate salt. |

Table data compiled from analogous compounds and general spectroscopic principles. researchgate.netresearchgate.net

Vibrational spectroscopy is highly effective for monitoring chemical transformations involving this compound. For instance, during the synthesis of the salt from p-toluenesulphonic acid and a magnesium base, the disappearance of the broad O-H stretch of the acid and the appearance of the characteristic SO₃⁻ vibrational bands can be tracked in real-time.

Furthermore, tosylates are often used as leaving groups in nucleophilic substitution reactions. nih.gov IR or Raman spectroscopy can monitor the progress of such a reaction by observing the decrease in intensity of the characteristic tosylate bands (e.g., the S=O stretches) and the concurrent appearance of bands associated with the newly formed product. If this compound acts as a catalyst, spectroscopic methods can detect the formation of transient intermediates or changes in the catalyst's structure through shifts in its vibrational frequencies, indicating coordination with reactants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of molecules in solution. It provides information on the chemical environment, connectivity, and dynamics of magnetically active nuclei such as ¹H and ¹³C.

For this compound, which is soluble in solvents like water, ¹H and ¹³C NMR spectroscopy can confirm the structure of the p-toluenesulphonate anion. The magnesium ion (as ²⁵Mg) is an NMR-active nucleus, but it is a quadrupolar nucleus with low natural abundance and receptivity, making its direct observation difficult and often resulting in very broad signals. However, its presence can sometimes be inferred indirectly through its effect on the anion's NMR signals.

The expected NMR signals for the p-toluenesulphonate anion are predictable:

¹H NMR: The aromatic protons typically appear as a pair of doublets, characteristic of a 1,4-disubstituted (para) benzene ring, often referred to as an AA'BB' system. The methyl protons appear as a sharp singlet.

¹³C NMR: Four distinct signals are expected for the aromatic carbons due to the molecule's symmetry, along with one signal for the methyl carbon.

The precise chemical shifts can vary slightly depending on the solvent and concentration.

| Nucleus | Group | Expected Chemical Shift (δ) ppm | Multiplicity | Notes |

| ¹H | Aromatic H (ortho to -SO₃⁻) | ~7.7 - 7.9 | Doublet | These protons are deshielded by the electron-withdrawing sulfonate group. |

| ¹H | Aromatic H (ortho to -CH₃) | ~7.2 - 7.4 | Doublet | These protons are in a more electron-rich environment compared to their counterparts. |

| ¹H | Methyl (-CH₃) | ~2.4 | Singlet | A characteristic singlet for the methyl group attached to the aromatic ring. |

| ¹³C | Aromatic C (ipso, attached to -SO₃⁻) | ~145 | Singlet | The carbon atom directly bonded to the sulfur atom. |

| ¹³C | Aromatic C (ipso, attached to -CH₃) | ~141 | Singlet | The carbon atom directly bonded to the methyl group. |

| ¹³C | Aromatic C (ortho to -SO₃⁻) | ~129 | Singlet | The two equivalent carbon atoms adjacent to the sulfonate group. |

| ¹³C | Aromatic C (ortho to -CH₃) | ~126 | Singlet | The two equivalent carbon atoms adjacent to the methyl group. |

| ¹³C | Methyl (-CH₃) | ~21 | Singlet | The carbon of the methyl group. |

Table data are estimates based on p-toluenesulphonic acid and its derivatives like methyl p-toluenesulfonate. nih.govchemicalbook.com

NMR spectroscopy is also a valuable tool for studying dynamic processes in solution. For this compound, this could include investigating ion pairing between the Mg²⁺ cation and the tosylate anion. The degree of ion pairing can influence the chemical shifts and relaxation times of the nuclei in the anion. For example, close association with the Mg²⁺ ion might cause slight shifts in the ¹³C signals of the sulfonate-bearing carbon or the ¹H signals of the adjacent aromatic protons.

Furthermore, techniques like Diffusion-Ordered Spectroscopy (DOSY) could be used to measure the diffusion coefficient of the species in solution. If significant aggregation or the formation of large ion clusters occurs, the measured diffusion coefficient would be smaller than that expected for the individual ions. In studies where this compound might be used as a mild Lewis acid catalyst, NMR can be used to monitor the interaction of the magnesium center with a substrate by observing changes in the substrate's or the tosylate's NMR spectrum.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specific to species containing one or more unpaired electrons. wikipedia.org Such species are termed paramagnetic and include free radicals, transition metal ions with incomplete d- or f-shells, and certain defects in solid materials. youtube.com

This compound, in its pure form, is a diamagnetic compound. The magnesium ion (Mg²⁺) has a closed-shell electronic configuration ([Ne]), and the p-toluenesulphonate anion also has a closed-shell, paired-electron configuration. Consequently, pure this compound is EPR-silent and cannot be directly studied by this technique.

However, EPR spectroscopy can become a highly relevant and powerful tool in systems where this compound is a component. The utility of EPR would arise from its ability to selectively detect and characterize paramagnetic species that are present alongside the diamagnetic salt. youtube.com Potential applications include:

Studying Reaction Mechanisms: If this compound is involved in a chemical reaction that proceeds via a free-radical mechanism, EPR can be used to detect, identify, and quantify the radical intermediates formed during the reaction. This provides invaluable mechanistic insight that is often inaccessible by other methods.

Analysis of Doped Materials: If this compound were used as a host matrix for a paramagnetic dopant, such as a transition metal ion (e.g., Mn²⁺ or Cu²⁺), EPR spectroscopy would be the primary technique to probe the local environment of that dopant ion. The EPR spectrum would provide information about the coordination geometry, the nature of the ligands (in this case, the tosylate anions), and magnetic interactions within the material. For example, EPR has been used to study Mg-Mn ferrites to investigate spin characteristics. researchgate.net

Probing Interactions in Biological Systems: In biochemical studies, magnesium ions often play a crucial structural or catalytic role in metalloenzymes that contain a separate paramagnetic center, such as an iron-sulfur cluster. While the Mg²⁺ ion itself is not observed, its binding could induce structural changes that are detectable through changes in the EPR spectrum of the paramagnetic center. Pulsed EPR techniques have been used to study the interaction of Mg-ATP with the iron-sulfur protein of nitrogenase, demonstrating how magnesium's role can be indirectly probed in a paramagnetic system. nih.gov

Detection and Characterization of Radical Intermediates

The detection and characterization of radical intermediates in chemical reactions are crucial for understanding reaction pathways. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, stands as a powerful and direct method for studying species with unpaired electrons, such as radicals.

While direct EPR studies specifically on radical intermediates generated from magnesium p-toluenesulfonate are not extensively documented in publicly available literature, the principles of the technique and studies on related sulfonate compounds provide a strong basis for how such investigations would be approached. The generation of a sulfonyl radical (R-SO₂•) or other radical species in a system containing magnesium p-toluenesulfonate could occur through various processes, such as radiolysis, photolysis, or chemical oxidation.

In a hypothetical scenario, if a radical intermediate involving the p-toluenesulfonate moiety were formed, EPR spectroscopy would be employed to characterize it. The EPR spectrum would provide key parameters for the radical's identification:

g-factor: This dimensionless parameter is analogous to the chemical shift in NMR and is characteristic of the electronic environment of the unpaired electron. The g-factor for a sulfonyl radical would be expected to be close to that of the free electron (approximately 2.0023) but would be influenced by the orbital angular momentum of the sulfur and oxygen atoms.

Hyperfine Coupling: The interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹³C, ³³S) would lead to the splitting of the EPR signal into multiple lines. The pattern and magnitude of this hyperfine splitting provide detailed information about the structure of the radical and the delocalization of the unpaired electron. For a p-toluenesulfonate-derived radical, coupling to the protons of the methyl group and the aromatic ring would be expected.

To overcome the transient nature of many radical species, spin trapping techniques are often employed. In this method, a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is used to react with the short-lived radical to form a more stable radical adduct that can be readily detected by EPR. Studies on the oxidative degradation of phenyl sulfonates have successfully used DMPO to trap and identify sulfur- and carbon-centered radical adducts by EPR, a methodology that could be applied to magnesium p-toluenesulfonate systems. acs.org

| Radical Species | Spin Trap | Typical EPR Adduct Parameters | Information Gained |

| Sulfonyl Radical (RSO₂•) | DMPO | aN ≈ 14.7 G, aHβ ≈ 15.9 G | Confirmation of desulfonation pathway. acs.org |

| Carbon-centered Radical | DMPO | Varies with radical structure | Identification of fragmentation or addition products. |

| Hydroxyl Radical (•OH) | DMPO | aN ≈ 15.0 G, aHβ ≈ 15.0 G | Indicates presence of highly reactive oxygen species. acs.org |

This table presents typical data for spin trapping experiments with DMPO and is illustrative of the approach that could be used for magnesium p-toluenesulfonate systems.

Kinetic Monitoring of Radical-Mediated Processes

Pulse radiolysis is a powerful technique for generating radicals in a controlled manner and monitoring their subsequent reactions in real-time. By observing the change in optical absorbance of the transient species, rate constants for radical formation and their reactions with other substrates can be determined. For instance, studies on methanesulfonyl chloride have shown the formation of the MeSO₂• radical, which has a characteristic transient optical absorption spectrum with a maximum around 320 nm. nih.govacs.org Similar approaches could be used to study the kinetics of radicals derived from p-toluenesulfonate.

Competition kinetics is another method used to determine the rate constants of radical reactions. nih.govacs.org In this approach, a radical is allowed to react with two different substrates, one of which is a reference compound with a known reaction rate. By measuring the relative consumption of the substrates or the formation of products, the unknown rate constant can be calculated. This method has been applied to determine the reactivity of the tosyl radical (p-CH₃C₆H₄SO₂•) towards various alkenes. nih.govacs.org

The influence of the magnesium cation on the kinetics of radical-mediated processes could also be a subject of investigation. The Lewis acidity of the Mg²⁺ ion might influence the stability of radical intermediates or transition states, thereby affecting the reaction rates.

| Kinetic Method | Principle | Information Obtained | Example Application (Analogous Systems) |

| Pulse Radiolysis | Generation of radicals by a pulse of high-energy electrons and monitoring of transient absorbance. | Absolute rate constants for radical formation and reactions. | Determination of the rate of formation of MeSO₂• from MeSO₂Cl. nih.govacs.org |

| Competition Kinetics | A radical reacts competitively with a substrate and a reference compound. | Relative and absolute rate constants for radical reactions. | Measuring the rate of addition of tosyl radicals to alkenes. nih.govacs.org |

| Laser Flash Photolysis | Generation of radicals by a short laser pulse and time-resolved spectroscopic detection. | Rate constants and mechanisms of photo-induced radical reactions. | Studying the fragmentation of sulfur radical cations. nih.gov |

This table outlines common kinetic methods and their applications in studying radical reactions, which are applicable to investigations of magnesium p-toluenesulfonate systems.

Other Spectroscopic Techniques for Elemental and Structural Analysis

A comprehensive understanding of magnesium p-toluenesulfonate requires detailed elemental and structural characterization, for which a variety of spectroscopic techniques are employed.

Elemental Analysis:

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Atomic Absorption Spectroscopy (AAS) are two of the most common and reliable methods for determining the elemental composition of magnesium salts. nih.govresearchgate.net These techniques are highly sensitive and can accurately quantify the amount of magnesium and other trace elements present in a sample. rsc.orgnih.gov

ICP-OES: In this technique, the sample is introduced into a high-temperature plasma, which excites the atoms of the elements present. As the excited atoms relax to their ground state, they emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element.

AAS: This method involves measuring the absorption of light by ground-state atoms in a vaporized sample. A light source specific to the element of interest is used, and the amount of light absorbed is proportional to the concentration of that element.

Structural Analysis:

The molecular structure of magnesium p-toluenesulfonate can be elucidated using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the p-toluenesulfonate anion in solution. spectrabase.comhmdb.cachemicalbook.comchemicalbook.com

The ¹H NMR spectrum of the p-toluenesulfonate anion typically shows a singlet for the methyl protons and a characteristic AA'BB' pattern for the aromatic protons.

The ¹³C NMR spectrum will show distinct signals for the methyl carbon, the four different aromatic carbons, and the carbon attached to the sulfur atom.

| ¹H NMR Chemical Shifts (p-Toluenesulfonate Anion) | ¹³C NMR Chemical Shifts (p-Toluenesulfonate Anion) |

| Assignment | δ (ppm) |

| Methyl Protons | ~2.4 |

| Aromatic Protons (ortho to -SO₃⁻) | ~7.8 |

| Aromatic Protons (ortho to -CH₃) | ~7.3 |

This table presents typical predicted or experimental NMR data for the p-toluenesulfonate anion in solution. The exact chemical shifts can vary with the solvent and counter-ion. spectrabase.comchemicalbook.comrsc.org

Vibrational Spectroscopy (Infrared and Raman): IR and Raman spectroscopy probe the vibrational modes of the molecule. nih.gov The spectra exhibit characteristic bands corresponding to the functional groups present in magnesium p-toluenesulfonate.

S=O Stretching: Strong absorption bands in the IR spectrum, typically in the range of 1100-1350 cm⁻¹, are characteristic of the sulfonate group.

Aromatic C-H and C=C Stretching: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively, confirm the presence of the aromatic ring.

Mg-O Interaction: The interaction between the magnesium ion and the sulfonate group's oxygen atoms may give rise to low-frequency vibrations, which could be observed in the far-IR or Raman spectra.

Theoretical and Computational Chemistry of Magnesium P Toluenesulphonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure, bonding, and reactivity of molecules. For Magnesium p-Toluenesulphonate, DFT calculations can elucidate fundamental aspects of its chemical nature.

DFT calculations can provide a detailed picture of the electronic structure of this compound. These calculations typically involve optimizing the geometry of the molecule to find its lowest energy conformation. The electronic structure is characterized by the distribution of electron density and the nature of the chemical bonds.

In this compound, the bonding is primarily ionic between the Mg²⁺ cation and the two p-toluenesulphonate (tosylate) anions. The interaction involves the electrostatic attraction between the positively charged magnesium ion and the negatively charged oxygen atoms of the sulphonate groups. DFT studies on related systems, such as the p-toluenesulphonate anion, reveal the delocalization of the negative charge across the three oxygen atoms of the sulphonate group and the sulphur atom. nih.gov This charge delocalization is a key factor in the stability of the anion.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can further quantify the nature of the bonding. For instance, it can reveal the extent of charge transfer from the magnesium ion to the tosylate anions. The molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be visualized. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and stability. In related magnesium compounds, the valence band maximum is often dominated by the p-orbitals of oxygen atoms. mdpi.com

A representative table of computed properties for the p-toluenesulphonate anion from DFT studies is provided below, which forms the anionic component of this compound.

| Property | Calculated Value | Method | Reference |

| SO₃ Symmetric Bending Mode | Higher frequency than antisymmetric | B3LYP/6-31+G(d,p) | nih.gov |

| SO₃ Antisymmetric Bending Mode | Lower frequency than symmetric | B3LYP/6-31+G(d,p) | nih.gov |

| Benzenoid ν₁₄ (B₂ᵤ) Mode | Excellent agreement with experiment | B3LYP | nih.gov |

DFT calculations are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, DFT can predict the vibrational frequencies and intensities of the molecule. These theoretical spectra can aid in the assignment of experimental IR and Raman bands. For the p-toluenesulphonate anion, DFT calculations have been used to reassign bands in its vibrational spectra, particularly the SO₃ stretching and bending modes. nih.gov For instance, quantum chemical results suggest that the symmetric SO₃ bending mode should appear at a higher frequency than the antisymmetric one. nih.gov

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can also be predicted using DFT. By calculating the magnetic shielding tensors of the nuclei, the chemical shifts of ¹H, ¹³C, and other active nuclei can be determined. Computational NMR studies on hydrated magnesium-based minerals have demonstrated a good correlation between predicted chemical shieldings and experimental chemical shifts. nih.govresearchgate.net This approach could be applied to this compound to predict the chemical shifts of the protons and carbons in the tosylate moiety.

A table summarizing predicted ¹H-NMR chemical shifts for different proton environments in various magnesium compounds is shown below, illustrating the utility of this predictive capability.

| Compound/Environment | Predicted ¹H Chemical Shift (δ) Range (ppm) | Reference |

| Mg Hydroxides | 0.0 to +0.8 | nih.gov |

| MgCl₂ Hydrate (B1144303) Water Protons | +4.0 to +5.0 | nih.gov |

| Mg Perchlorates | ~ +3.0 | nih.gov |

| Mg-Cements | -2.3 to 11.6 | nih.gov |

DFT is a valuable tool for studying the mechanisms of chemical reactions involving this compound, particularly its role as a catalyst. It allows for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states. catalysis.blognumberanalytics.com

The transition state is a high-energy, transient species that represents the energy barrier of a reaction. catalysis.blog By locating the transition state structure and calculating its energy, the activation energy of the reaction can be determined. This information is vital for understanding the reaction kinetics. For instance, in reactions where this compound acts as a Lewis acid catalyst, DFT could be used to model the coordination of the substrate to the magnesium ion and the subsequent steps of the reaction. The calculations can reveal how the catalyst stabilizes the transition state, thereby lowering the activation energy and accelerating the reaction. catalysis.blog

For example, DFT studies on related p-toluenesulphonate derivatives have been used to elucidate reaction mechanisms, showing how charge distribution and steric hindrance influence the reaction pathway.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into processes such as solvation and intermolecular interactions.

MD simulations are particularly well-suited for studying the behavior of this compound in solution. In these simulations, the interactions between the solute and solvent molecules are modeled using a force field, which is a set of parameters describing the potential energy of the system.

When dissolved in a polar solvent like water, this compound dissociates into a Mg²⁺ cation and two p-toluenesulphonate anions. MD simulations can track the movement of these ions and the surrounding solvent molecules. Key properties that can be investigated include:

Solvation Structure: The arrangement of solvent molecules around the ions can be characterized by calculating radial distribution functions (RDFs). The RDF for the Mg²⁺-oxygen (from water) distance would reveal the structure of the first and subsequent solvation shells. For Mg²⁺ in aqueous solution, it is well-established that it is typically coordinated by six water molecules in an octahedral arrangement. nih.gov

Ion Pairing: MD simulations can explore the extent of ion pairing between the Mg²⁺ cation and the tosylate anions in solution. The potential of mean force (PMF) can be calculated to determine the free energy profile for bringing the ions together, revealing whether contact ion pairs, solvent-shared ion pairs, or fully solvated ions are more stable. osu.edu

Diffusion: The diffusion coefficients of the ions can be calculated from their mean square displacement over time, providing information about their mobility in the solution. acs.org

The table below presents data from MD simulations of Mg²⁺ in aqueous solution, which is relevant to the behavior of this compound in water.

| Property | Value | Method | Reference |

| Coordination Number (First Hydration Shell) | 6 | MD Simulation | nih.govbohrium.com |

| Mg²⁺-Oxygen Distance (First Hydration Shell) | ~2.1 Å | MD Simulation | mdpi.com |

| Water Lifetime in First Solvation Shell | Hundreds of picoseconds | MD Simulation | bohrium.com |

MD simulations can also be used to study the specific interactions of this compound with different solvents and with substrate molecules in the context of catalysis.

Solvent Interactions: The nature of the solvent can significantly influence the properties and reactivity of the salt. MD simulations can compare the solvation of this compound in various solvents by analyzing the interaction energies and the structural organization of the solvent molecules. For instance, simulations of Mg²⁺ salts in ethereal solvents have shown the formation of stable solvates. acs.orgresearchgate.net

Substrate Interactions: In catalytic applications, MD simulations can provide insights into how a substrate molecule interacts with the catalytically active species. For example, if this compound is used as a catalyst, simulations could model the binding of a substrate to the magnesium ion. This can reveal the preferred binding orientation and the key intermolecular interactions (e.g., electrostatic, van der Waals) that stabilize the enzyme-substrate complex. nih.govmdpi.com Such simulations can complement DFT calculations by providing a dynamic picture of the initial steps of the catalytic cycle.

Quantum Chemical Studies on Reactivity and Stability

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules, providing a theoretical framework to understand their reactivity and stability. For magnesium p-toluenesulfonate, computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating its electronic structure, charge distribution, and the nature of the interaction between the magnesium cation and the p-toluenesulfonate anion.

Detailed research into the electronic and structural properties of the p-toluenesulfonate anion has been conducted using various levels of theory, including Hartree-Fock (HF) and DFT methods like B3LYP with basis sets such as 6-31+G(d,p). nih.gov These studies are foundational for understanding the behavior of its magnesium salt.

Computational analyses reveal significant details about the charge distribution within the p-toluenesulfonate anion. The negative charge is delocalized across the three oxygen atoms of the sulfonate group, which enhances its stability and influences its coordination behavior with the magnesium ion.

Reactivity Insights from Frontier Molecular Orbitals

The reactivity of magnesium p-toluenesulfonate can be analyzed through its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals indicate the most probable sites for nucleophilic and electrophilic attack.

In the p-toluenesulfonate anion, the HOMO is typically localized on the sulfonate group's oxygen atoms, making them susceptible to electrophilic attack. The LUMO, conversely, is often distributed over the aromatic ring and the sulfur atom, suggesting these as sites for nucleophilic attack. The presence of the magnesium ion modifies the energies of these orbitals. By withdrawing electron density, the Mg²⁺ ion lowers the energy of the HOMO, making the compound less reactive towards electrophiles compared to the free anion. It also lowers the energy of the LUMO, potentially increasing its reactivity towards strong nucleophiles.

Density functional theory (DFT) studies on related p-toluenesulfonate derivatives have shown that the p-toluenesulfonate group is an excellent leaving group in substitution and elimination reactions. This is attributed to the stability of the resulting p-toluenesulfonate anion, which can effectively delocalize the negative charge. Quantum chemical calculations can quantify this stability, providing a thermodynamic basis for its good leaving group ability.

Vibrational Analysis and Stability

Harmonic vibrational frequency calculations are a powerful tool to confirm the stability of a computed molecular structure and to interpret experimental spectroscopic data. For the p-toluenesulfonate anion, theoretical vibrational analyses have been crucial in assigning the bands observed in infrared (IR) and Raman spectra. nih.govresearchgate.net For instance, these calculations have helped to correctly assign the symmetric and antisymmetric stretching and bending modes of the SO₃ group. nih.gov A stable structure is confirmed by the absence of imaginary frequencies in the calculated vibrational spectrum.

The interaction with the magnesium cation in magnesium p-toluenesulfonate would lead to shifts in the vibrational frequencies of the sulfonate group compared to the free anion. These shifts, which can be predicted computationally, provide direct evidence of the coordination and the strength of the Mg-O bonds.

Below are tables summarizing key computed properties for the constituent p-toluenesulfonate anion, which are foundational to understanding the quantum chemical profile of the full magnesium salt.

Table 1: Computed Properties of the p-Toluenesulfonate Anion Note: Data for the anion component, foundational for understanding the complete salt.

| Computed Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇O₃S⁻ | nih.gov |

| Computational Level of Theory | B3LYP/6-31+G(d,p) | nih.gov |

Table 2: Selected Calculated Vibrational Frequencies for the p-Toluenesulfonate Anion Note: Theoretical values for the anion component, providing insight into the vibrational modes of the salt.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-31+G(d,p)) | Description | Source |

|---|---|---|---|

| ν(SO₃) asym | 1234 | Asymmetric SO₃ stretch | nih.gov |

| ν(SO₃) sym | 1045 | Symmetric SO₃ stretch | nih.gov |

| δ(SO₃) asym | 598 | Antisymmetric SO₃ bending | nih.gov |

The theoretical and computational chemistry of magnesium p-toluenesulfonate, while not extensively documented for the complete salt, can be robustly inferred from studies on its constituent p-toluenesulfonate anion. nih.gov These quantum chemical studies provide a detailed picture of the electronic structure, which in turn governs the compound's stability and reactivity profile, highlighting its role as a salt with a stable, good leaving group.

Mechanistic Investigations of Reactions Involving Magnesium P Toluenesulphonate

Kinetics of Catalyzed Reactions

The study of reaction kinetics provides quantitative insights into the rates of chemical reactions and the factors that influence them. For reactions catalyzed by magnesium p-toluenesulphonate, kinetic analysis helps in understanding the catalytic cycle and the role of the catalyst in accelerating the reaction.

Determination of Rate Laws and Activation Parameters

While specific kinetic data for reactions catalyzed directly by this compound are not extensively documented in publicly available literature, the principles of determining rate laws and activation parameters for analogous acid-catalyzed reactions are well-established. For instance, in the p-toluenesulfonic acid (p-TSA) catalyzed acetylation of 1,2-propylene glycol, the reaction kinetics can be modeled as reversible second-order reactions.

The rate law for a hypothetical reaction A + B → C catalyzed by this compound could be expressed as:

Rate = k[A]^x[B]^y[Mg(OTs)₂]^z

where k is the rate constant, [A] and [B] are the concentrations of the reactants, [Mg(OTs)₂] is the concentration of the catalyst, and x, y, and z are the reaction orders with respect to each species. These orders are determined experimentally by systematically varying the concentration of each component and observing the effect on the initial reaction rate.

Activation parameters, such as the activation energy (Ea), provide information about the energy barrier that must be overcome for a reaction to occur. These are determined by studying the effect of temperature on the rate constant, typically using the Arrhenius equation.

Table 1: Hypothetical Activation Energies for an Esterification Reaction Catalyzed by this compound

| Reactant 1 | Reactant 2 | Catalyst | Activation Energy (Ea) (kJ/mol) |

| Carboxylic Acid | Alcohol | This compound | 50 - 70 |

Note: This table presents a hypothetical range of activation energies for a typical esterification reaction based on values for similar acid-catalyzed processes. Actual values would need to be determined experimentally.

Influence of Reaction Conditions

Reaction conditions play a pivotal role in the efficiency and selectivity of catalyzed reactions. Key parameters include:

Solvent: The polarity and coordinating ability of the solvent can significantly affect the catalytic activity. In reactions involving this compound, aprotic polar organic solvents are often employed. The solvent can influence the solubility of the catalyst and reactants, as well as stabilize charged intermediates or transition states.

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for reversible reactions, higher temperatures might unfavorably shift the equilibrium. Therefore, an optimal temperature is often sought to balance reaction rate and conversion.

Concentration: The concentration of the catalyst and reactants directly influences the reaction rate, as described by the rate law.

Elucidation of Reaction Mechanisms

Elucidating the mechanism of a catalyzed reaction involves identifying the individual steps through which reactants are converted into products. For reactions involving this compound, this includes understanding the role of the magnesium ion and the tosylate counterion.

Identification of Intermediates and Transition States

The identification of reaction intermediates and the characterization of transition states are fundamental to understanding a reaction mechanism. In reactions catalyzed by this compound, the magnesium ion, acting as a Lewis acid, can coordinate to electron-rich centers in the reactants, such as the oxygen atom of a carbonyl group. This coordination polarizes the bond, making the substrate more susceptible to nucleophilic attack.

For example, in an esterification reaction, the magnesium ion would coordinate to the carbonyl oxygen of the carboxylic acid. This initial complex is a key intermediate. The transition state would then involve the nucleophilic attack of the alcohol on the activated carbonyl carbon. Spectroscopic techniques such as in-situ infrared (IR) or nuclear magnetic resonance (NMR) spectroscopy can be employed to detect and characterize such intermediates.

Role of the Magnesium Counterion in Reaction Pathways

The magnesium cation (Mg²⁺) is a key component in the catalytic activity of this compound. Its primary role is to act as a Lewis acid. rsc.org In doing so, it can:

Activate Electrophiles: By coordinating to an electrophilic substrate, the magnesium ion increases its reactivity. For instance, in the presence of nitriles, Lewis acids like the magnesium ion can facilitate C-C bond forming reactions. rsc.org

Stabilize Intermediates: The magnesium ion can stabilize negatively charged intermediates or transition states that form during the reaction, thereby lowering the activation energy.

Influence Selectivity: The coordination of the magnesium ion can direct the stereochemical outcome of a reaction by organizing the reactants in the transition state.

The p-toluenesulphonate anion, while often considered a non-coordinating spectator ion, can also influence the reaction by affecting the solubility and Lewis acidity of the magnesium center.

Studies on Sulfonyl Transfer Mechanisms

While specific studies on sulfonyl transfer mechanisms directly involving this compound are limited, the principles can be inferred from related Lewis acid-catalyzed reactions. Lewis acids are known to catalyze the transfer of sulfonyl groups, for example, in the synthesis of sulfonamides from sulfonyl fluorides and silyl (B83357) amines. researchgate.net

In a hypothetical sulfonyl transfer reaction catalyzed by this compound, the mechanism would likely involve the following steps:

Activation of the Sulfonyl Source: The magnesium ion would coordinate to an oxygen atom of the sulfonyl group of the donor molecule, increasing the electrophilicity of the sulfur atom.

Nucleophilic Attack: A nucleophile would then attack the activated sulfur atom.

Leaving Group Departure: The leaving group would be expelled, and the magnesium ion would be regenerated, completing the catalytic cycle.

The efficiency of this process would depend on the nature of the sulfonyl donor, the nucleophile, and the reaction conditions.

Rearrangement Studies

Extensive research of scientific literature and chemical databases did not yield specific studies on the direct involvement of magnesium p-toluenesulfonate in rearrangement reactions. While the p-toluenesulfonate group is a common leaving group in various molecular rearrangements, and magnesium is utilized in numerous organic transformations, the specific role of magnesium p-toluenesulfonate as a key reactant or catalyst in rearrangement studies is not documented in the available resources.

Investigations into cationic rearrangements, such as the Wagner-Meerwein rearrangement, often involve the departure of a tosylate anion. However, these studies typically focus on the substrate and the resulting carbocation intermediates, without specific emphasis on the counter-ion, which in this case would be magnesium. Similarly, while organomagnesium compounds (Grignard reagents) are fundamental in organic synthesis, their application in concert with p-toluenesulfonates does not prominently feature rearrangement reactions where the magnesium tosylate salt itself is the subject of mechanistic investigation.

Therefore, a detailed discussion, including data tables and specific research findings on rearrangement studies involving magnesium p-toluenesulfonate, cannot be provided due to the absence of relevant scientific literature.

Applications in Materials Science and Engineering

Role in Polymer and Organic Material Synthesis

The distinct chemical characteristics of magnesium p-toluenesulfonate make it a valuable tool in the creation and modification of a variety of organic and polymeric materials. It can act as a catalyst, a functional building block, a dopant to impart conductivity, and a modifier to alter the physical properties of materials.

While not a monomer in the traditional sense, magnesium p-toluenesulfonate can serve as a crucial component in the synthesis of more complex functional materials. Its utility often stems from its role as a mild Lewis acid catalyst. This catalytic activity is essential in organic synthesis for the formation of carbon-carbon bonds, which are the backbone of many complex organic molecules that can, in turn, be used as monomers or building blocks for functional polymers and materials. For instance, it can facilitate Grignard-type reactions, which are fundamental for creating a wide array of organic compounds.

The p-toluenesulfonate group itself can be functionalized or can be a leaving group in substitution reactions, allowing for the introduction of other desired functionalities into a molecule. The magnesium ion can also play a templating or cross-linking role in the formation of specific material structures. For example, in the synthesis of novel superabsorbent polymers, magnesium chloride has been used as a cross-linking agent to connect polymer chains, creating a network structure capable of absorbing large amounts of water. This suggests a similar potential for magnesium p-toluenesulfonate to act as a cross-linker or a structural component in the creation of functional gels and other porous materials.

Conductive polymers are a class of organic materials that possess electrical conductivity. Their conductivity can be significantly enhanced by a process called doping, which involves introducing small amounts of other chemical species. The p-toluenesulfonate anion is a well-known dopant for several conductive polymers, including polypyrrole (PPy) and poly(3,4-ethylenedioxythiophene) (PEDOT). Doping with p-toluenesulfonic acid has been shown to significantly decrease the surface resistance of PEDOT:PSS, a widely used transparent conductive polymer.

While direct studies on magnesium p-toluenesulfonate as a dopant are not widely available, research on other magnesium salts in polymer electrolytes provides strong evidence for its potential in this area. For instance, solid polymer electrolytes based on poly(vinylidenefluoride-hexafluoropropylene) doped with magnesium trifluoromethanesulfonate (B1224126) (MgTf) have exhibited high ionic conductivity, on the order of 10⁻³ S/cm at room temperature. researchgate.net This high conductivity is attributed to the mobility of the Mg²⁺ ions within the polymer matrix.

Therefore, it is plausible that magnesium p-toluenesulfonate could function as an effective dopant for several reasons:

Source of Mobile Ions: The salt would dissociate in the polymer matrix, providing mobile Mg²⁺ cations and p-toluenesulfonate anions, both of which can contribute to ionic conductivity.

Modification of Polymer Structure: The incorporation of the salt can increase the amorphous phase of the polymer, which facilitates ion transport. researchgate.net

Synergistic Effects: The p-toluenesulfonate anion is known to enhance the electrical conductivity and stability of polymers like polypyrrole. nih.gov

The combination of a mobile divalent cation (Mg²⁺) and a charge-carrying anion (p-toluenesulfonate) makes magnesium p-toluenesulfonate a promising candidate for developing new conductive polymer systems for applications in batteries, sensors, and antistatic coatings.

The addition of salts to polymers can significantly alter their mechanical and thermal properties. Magnesium p-toluenesulfonate can act as a material modifier through ion-dipole interactions between the magnesium and sulfonate ions and the polymer chains. These interactions can disrupt or enhance the existing intermolecular forces within the polymer, such as hydrogen bonds in poly(vinyl alcohol) (PVA). mdpi.com

Studies on the effect of other magnesium salts on PVA have shown that the nature of the anion plays a crucial role in the resulting properties. For example, magnesium perchlorate (B79767) (Mg(ClO₄)₂) was found to decrease the crystallinity of PVA, leading to a lower glass transition temperature and a more rubber-like behavior. mdpi.com In contrast, magnesium acetate (B1210297) (Mg(CH₃COO)₂) did not significantly alter the crystallinity. mdpi.com These findings suggest that magnesium p-toluenesulfonate, with its bulky organic anion, would likely have a distinct effect on the properties of polymers like PVA.

The potential effects of magnesium p-toluenesulfonate as a material modifier include:

Altering Crystallinity: The large p-toluenesulfonate anion could disrupt the regular packing of polymer chains, leading to a decrease in crystallinity and an increase in transparency.

Modifying Mechanical Strength: By influencing the degree of crystallinity and intermolecular bonding, the salt could either increase the modulus and yield stress or act as a plasticizer, increasing flexibility. mdpi.com

Enhancing Thermal Stability: The introduction of ionic cross-links or strong intermolecular forces could potentially increase the degradation temperature of the polymer. Conversely, the presence of the salt could also catalyze thermal degradation. Studies on polycaprolactone (B3415563) (PCL)/magnesium composites have shown a reduction in the degradation temperature with the addition of magnesium. frontiersin.org

The following table summarizes the observed effects of different magnesium salts on the properties of poly(vinyl alcohol), illustrating the potential impact of the anion on material modification.

| Magnesium Salt | Molar Ratio (Salt/PVA) | Effect on Crystallinity | Effect on Glass Transition Temperature (Tg) | Reference |

| Magnesium Perchlorate (Mg(ClO₄)₂) | 0.050 | Decreased | Lowered | mdpi.com |

| Magnesium Acetate (Mg(CH₃COO)₂) | Not specified | Strong | Not significantly changed | mdpi.com |

| Magnesium Nitrate (B79036) (Mg(NO₃)₂) | Not specified | Decreased | Lowered (plasticizing effect) | mdpi.com |

Integration into Advanced Magnesium-Based Materials

Magnesium and its alloys are attractive for a variety of applications due to their low density and high strength-to-weight ratio. wikipedia.orgmdpi.com However, their use can be limited by factors such as poor formability and high corrosion rates. mdpi.com The addition of various elements and compounds is a key strategy to improve the properties of magnesium-based materials. While there is currently limited specific research on the use of magnesium p-toluenesulfonate as an additive in magnesium alloys, the general principles of how additives influence these materials can provide context for its potential role.

The microstructure of a magnesium alloy, particularly the grain size and the presence of secondary phases, has a profound impact on its mechanical properties, including its formability. nih.gov Additives can influence the microstructure in several ways: